(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
CAS No.: 1428349-50-1
Cat. No.: VC6525562
Molecular Formula: C19H25N3OS2
Molecular Weight: 375.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428349-50-1 |
|---|---|
| Molecular Formula | C19H25N3OS2 |
| Molecular Weight | 375.55 |
| IUPAC Name | [3-(dimethylamino)phenyl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H25N3OS2/c1-14-12-24-19(20-14)25-13-15-7-9-22(10-8-15)18(23)16-5-4-6-17(11-16)21(2)3/h4-6,11-12,15H,7-10,13H2,1-3H3 |
| Standard InChI Key | IMLKRIINFNVSNP-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Introduction
Chemical Identity and Basic Properties
(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound first documented in chemical databases in the early 2020s . Table 1 summarizes its fundamental properties derived from experimental and computational analyses.
Table 1: Basic Chemical Properties of (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
| Property | Value |
|---|---|
| CAS Number | 1428349-50-1 |
| Molecular Formula | |
| Molecular Weight | 375.6 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Structural Elucidation and Key Functional Groups
The molecule comprises three distinct regions:
-
Piperidine Core: A six-membered nitrogen-containing ring at position 4, which may adopt a chair or boat conformation depending on substituent interactions.
-
Thiazole-Thioether Linkage: A 4-methylthiazol-2-yl group connected via a sulfur-methyl (-SCH-) bridge to the piperidine ring. The thiazole’s aromaticity and electron-rich sulfur atom may facilitate π-π stacking or hydrogen bonding .
-
Dimethylamino Phenyl Group: A meta-substituted phenyl ring with a dimethylamino (-N(CH)) moiety, contributing basicity and potential for cation-π interactions.
Computational modeling predicts that the thiazole and phenyl rings adopt a near-planar arrangement, with dihedral angles between the piperidine and aromatic systems likely below 10°—a configuration observed in analogous triazolo-thiadiazole derivatives . The methyl group on the thiazole ring may sterically hinder rotational freedom, stabilizing specific conformers.
Synthetic Pathways and Challenges
-
Thioether Formation: Coupling 4-(chloromethyl)piperidine with 4-methylthiazole-2-thiol under basic conditions.
-
Friedel-Crafts Acylation: Introducing the dimethylamino phenyl group via reaction of piperidine-thioether intermediates with 3-(dimethylamino)benzoyl chloride.
Challenges include regioselectivity in thioether bond formation and avoiding over-alkylation of the thiazole nitrogen. Purification may require chromatographic techniques due to the compound’s moderate polarity .
| Compound Class | Target Pathway | Key Structural Feature |
|---|---|---|
| Thiazole-thioethers | Kinase inhibition (e.g., EGFR) | Thiazole-S-CH-linker |
| Piperidine-containing | σ-Opioid receptors | N-substituted piperidine |
| Dimethylamino aromatics | Serotonin reuptake | meta-Substituted -N(CH) |
Hypothetically, this compound could inhibit tyrosine kinases or modulate neurotransmitter transporters, though experimental validation is required.
Research Gaps and Future Directions
Critical unknowns include:
-
Synthetic Optimization: Developing reproducible, high-yield synthesis methods.
-
ADMET Profiles: Assessing absorption, distribution, metabolism, excretion, and toxicity.
-
Target Identification: Screening against kinase libraries or GPCR panels.
Priority research steps should involve:
-
Crystallographic Studies: Resolving 3D structure to guide drug design.
-
In Silico Docking: Predicting binding affinities for cancer-related proteins (e.g., Bcl-2, PARP).
-
In Vitro Assays: Evaluating cytotoxicity across cell lines (e.g., MCF-7, HeLa).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume